molecular formula C21H20FN5O2 B2653441 2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one CAS No. 1251631-73-8

2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

Cat. No.: B2653441
CAS No.: 1251631-73-8
M. Wt: 393.422
InChI Key: VLZQPFUPVLOQIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a fluorophenoxy group, a methyl group, and a tolylamino group attached to a triazolopyrimidine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with 5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted triazolopyrimidine derivatives.

Scientific Research Applications

2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme function. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(4-chlorophenoxy)ethyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
  • 2-(2-(4-bromophenoxy)ethyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
  • 2-(2-(4-methylphenoxy)ethyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

Uniqueness

The uniqueness of 2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one lies in the presence of the fluorophenoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes the compound particularly interesting for applications where these properties are advantageous, such as in drug development and material science.

Properties

IUPAC Name

2-[2-(4-fluorophenoxy)ethyl]-5-methyl-7-(2-methylanilino)-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O2/c1-14-5-3-4-6-18(14)23-19-13-15(2)27-20(24-19)25-26(21(27)28)11-12-29-17-9-7-16(22)8-10-17/h3-10,13H,11-12H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZQPFUPVLOQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC3=NN(C(=O)N3C(=C2)C)CCOC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.